Prednisolone pivalate

Description

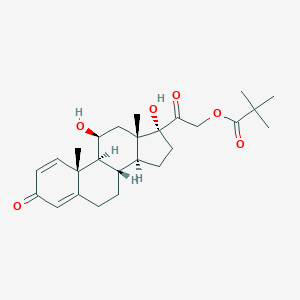

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEOVVDXTQVHAZ-XDANTLIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149363 | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-99-9 | |

| Record name | Prednisolone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Cellular Mechanisms

Glucocorticoid Receptor Interactions

The pharmacological activity of prednisolone (B192156) is mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. wikipedia.orgplos.org

In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90). researchgate.netfrontiersin.org Due to its lipophilic nature, prednisolone, derived from the hydrolysis of the prednisolone pivalate (B1233124) ester, can diffuse across the cell membrane. frontiersin.org The pivalate ester itself influences the lipophilicity of the compound, which can affect its absorption and subsequent availability for receptor binding.

Upon entering the cell, prednisolone binds to the ligand-binding domain of the GR. This binding event induces a conformational change in the receptor, causing the release of the associated chaperone proteins. google.com The now-activated ligand-receptor complex translocates into the nucleus. plos.orgfrontiersin.org Inside the nucleus, the activated GR complex is capable of dimerizing, forming a GR homodimer, which is a crucial step for many of its genomic actions. plos.orgnih.gov

The primary mechanism through which prednisolone exerts its effects is by modulating the transcription of target genes. mpa.se This is achieved through two main pathways: transactivation and transrepression. plos.orgfrontiersin.org

Transactivation: The activated GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. plos.orgfrontiersin.org This binding typically leads to an increase in the transcription of these genes.

Transrepression: The GR monomer can interfere with other transcription factors, preventing them from activating pro-inflammatory genes. This protein-protein interaction, or "tethering," does not require direct binding of the GR to DNA. frontiersin.orgnih.gov

These genomic mechanisms are responsible for the broad anti-inflammatory and immunosuppressive effects of corticosteroids. wikipedia.orgnih.gov

A critical anti-inflammatory action of prednisolone is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. mpa.se NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov

The activated glucocorticoid receptor can repress NF-κB activity through several mechanisms:

Direct Tethering: The GR can directly bind to the p65 subunit of the NF-κB heterodimer, preventing it from binding to its target DNA sequences and initiating transcription. researchgate.netfrontiersin.org

Induction of IκBα: The GR can transactivate the gene for the inhibitor of NF-κB, IκBα. mpa.sefrontiersin.org IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation into the nucleus. Studies have shown that glucocorticoids can increase both the mRNA and protein levels of IκBα. nih.gov

Inhibition of Nuclear Translocation: Research on human pulmonary artery smooth muscle cells has demonstrated that prednisolone markedly inhibits the PDGF-induced nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov

Similar to NF-κB, Activator Protein 1 (AP-1) is a transcription factor that regulates genes involved in inflammation, proliferation, and cellular differentiation. nih.govnih.gov The immunosuppressive and anti-inflammatory effects of glucocorticoids are significantly mediated by the transrepression of AP-1. mpa.senih.gov AP-1 is typically a dimer composed of proteins from the Jun and Fos families. nih.gov Prednisolone treatment has been shown to affect the regulation of these subunits. nih.gov The activated GR can physically interact with c-Jun or c-Fos, preventing the AP-1 complex from binding to its DNA response elements and thereby inhibiting the transcription of AP-1-dependent genes. frontiersin.org This repression of AP-1 activity is considered a key feature of glucocorticoid action in treating inflammatory disorders. nih.gov

In addition to repressing pro-inflammatory pathways, prednisolone actively promotes an anti-inflammatory environment by inducing the expression of anti-inflammatory genes. mpa.sekegg.jp A prime example is the transactivation of the gene encoding Interleukin-10 (IL-10). researchgate.net IL-10 is a pleiotropic cytokine with potent anti-inflammatory properties; it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and suppress the activity of various immune cells. ru.nlfrontiersin.org The promoter region of the IL-10 gene contains GREs, allowing the activated GR to directly bind and enhance its transcription. researchgate.net

However, the in vivo effects can be complex and context-dependent. For instance, a study on leprosy patients showed that while prednisolone treatment reduced the number of TNF-α positive cells in skin lesions, it also reduced IL-10 positive cells, suggesting a compartmentalized response rather than a simple systemic upregulation. nih.gov

| Signaling Pathway | Effect of Prednisolone Activation | Key Molecular Interaction | Reference |

|---|---|---|---|

| Nuclear Factor-κB (NF-κB) | Inhibition/Repression | GR "tethers" to NF-κB subunits (e.g., p65); GR induces expression of inhibitor IκBα. | mpa.sefrontiersin.orgnih.gov |

| Activator Protein 1 (AP-1) | Inhibition/Repression | GR "tethers" to AP-1 components (e.g., c-Jun/c-Fos). | mpa.sefrontiersin.orgnih.gov |

| Interleukin-10 (IL-10) Gene | Promotion/Transactivation | Activated GR dimer binds to Glucocorticoid Response Elements (GREs) on the IL-10 promoter. | kegg.jpresearchgate.net |

Transcriptional Modulation of Gene Expression

Mineralocorticoid Receptor Interactions and Related Pathways

While prednisolone's primary target is the glucocorticoid receptor, it can also interact with the mineralocorticoid receptor (MR), particularly at high doses over extended periods. drugbank.compharmacompass.com Both GR and MR are part of the same nuclear receptor family and can have overlapping specificities. wikipedia.org Endogenous glucocorticoids like cortisol can also bind to the MR with high affinity. nih.gov

Immunosuppressive Mechanisms

The immunosuppressive effects of prednisolone are a cornerstone of its therapeutic action, particularly in autoimmune diseases and organ transplantation. patsnap.comdrugbank.com Higher doses of corticosteroids are generally required for immunosuppression compared to their anti-inflammatory effects. drugbank.compharmacompass.com

Suppression of Delayed Hypersensitivity Reactions

Prednisolone is effective in suppressing delayed hypersensitivity reactions, which are T-cell-mediated immune responses. mpa.sewikipedia.org This type of reaction is characteristic of conditions like allergic contact dermatitis. eurannallergyimm.comkarger.com Cases of delayed-type hypersensitivity to corticosteroids themselves have been reported, where individuals develop reactions hours or days after exposure. karger.comactasdermo.orgactasdermo.orgnih.gov Tixocortol pivalate, a related corticosteroid, is often used as a marker in patch testing to diagnose such allergies. actasdermo.orgnih.gov

Suppression of Immediate Hypersensitivity Reactions

Prednisolone also plays a role in mitigating immediate hypersensitivity reactions, which are typically mediated by IgE antibodies and occur within minutes of allergen exposure. mpa.seeurannallergyimm.comactasdermo.org These reactions can manifest as urticaria, angioedema, and even anaphylaxis. actasdermo.orgactasdermo.org While corticosteroids are used to treat allergic reactions, they can, paradoxically, also be the cause of immediate hypersensitivity in some individuals. eurannallergyimm.comresearchgate.netnih.gov Studies have identified prednisolone as one of the corticosteroids implicated in such reactions. researchgate.netnih.gov

Anti-neoplastic and Other Proposed Cellular Mechanisms

In addition to its anti-inflammatory and immunosuppressive roles, prednisolone exhibits anti-neoplastic properties, particularly in lymphoid neoplasms. nih.gov The proposed mechanisms for its anti-cancer effects include:

Induction of Apoptosis: Glucocorticoids can induce programmed cell death in certain lymphoid cell populations, including immature lymphocytes. nih.govnih.gov

Inhibition of Glucose Metabolism: It has been suggested that corticosteroids may inhibit glucose transport or phosphorylation in neoplastic cells. nih.govnih.gov

Furthermore, prednisolone has other cellular effects, such as decreasing the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com It also enhances the synthesis of anti-inflammatory proteins like lipocortin-1 (annexin-1), which inhibits phospholipase A2 and the subsequent production of prostaglandins (B1171923) and leukotrienes. patsnap.com

Inhibition of Glucose Transport and Phosphorylation in Immature Lymphocytes

While specific studies on prednisolone pivalate's effects on glucose metabolism in immature lymphocytes are limited, the actions of its parent compound, prednisolone, provide significant insight. Glucocorticoids are known to interfere with glucose utilization in lymphoid cells, a mechanism that contributes to their lympholytic effects. This interference occurs at key points in glucose metabolism, including transport and subsequent phosphorylation.

Leukemic cells, including immature lymphocytes, often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. who.int This metabolic phenotype makes them particularly vulnerable to disruptions in glucose supply and metabolism. Prednisolone has been shown to inhibit glucose uptake in lymphocytes. nih.govresearchgate.net This is achieved, in part, by modulating the expression and function of glucose transporters (GLUTs) on the cell surface. nih.govsav.sk Specifically, certain steroids have been found to competitively inhibit glucose transport. nih.gov

Following transport into the cell, glucose is phosphorylated by hexokinase to glucose-6-phosphate, the first committed step of glycolysis. By inhibiting the initial uptake of glucose, prednisolone effectively reduces the substrate available for phosphorylation, thereby impeding the entire glycolytic pathway. who.int This disruption of glucose metabolism is a critical component of the cytotoxic effects of glucocorticoids on lymphoid malignancies.

Induction of Cell Death in Immature Lymphocytes

A hallmark of the pharmacological action of this compound is its ability to induce apoptosis, or programmed cell death, in sensitive lymphocyte populations, particularly immature lymphocytes. This lympholytic property is fundamental to its use in the treatment of certain hematological malignancies. pharmacompass.com The process is multifaceted and involves the glucocorticoid receptor-mediated regulation of genes that control cell survival and death.

Upon binding to the glucocorticoid receptor, prednisolone modulates the expression of key apoptotic regulatory proteins. A critical aspect of this regulation is the alteration of the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family of proteins. Studies on prednisolone have demonstrated its ability to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL2. waocp.orgnih.gov This shift in the BAX/BCL2 ratio is a pivotal event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.

The induction of apoptosis by prednisolone is a dose- and time-dependent process. nih.gov Furthermore, it has been observed that prednisolone can inhibit the progression of activated lymphocytes from the G1 to the S phase of the cell cycle, which promotes the apoptotic process. who.int This cell cycle arrest, coupled with the direct modulation of apoptotic gene expression, culminates in the efficient elimination of targeted lymphocytes.

| Cell Line | Treatment | Effect on Apoptotic Gene Expression | Outcome |

| CCRF-CEM (Human T-ALL) | Prednisolone | Increased BAX expression, Decreased BCL2 expression | Induction of apoptosis waocp.orgnih.gov |

| PHA-activated PBL | Prednisone (B1679067) | - | Increased apoptosis, stronger effect on CD8+ than CD4+ T cells nih.gov |

Modulation of Emesis Pathways via Prostaglandin (B15479496) Inhibition

This compound's anti-inflammatory properties extend to the inhibition of prostaglandin synthesis, a mechanism that also contributes to its anti-emetic effects. mpa.se Prostaglandins are lipid compounds that play a significant role in mediating inflammation and are also implicated in the pathways that trigger nausea and vomiting (emesis). nih.gov

The synthesis of prostaglandins is initiated by the enzyme phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted into prostaglandins by cyclooxygenase (COX) enzymes. wikipedia.org Corticosteroids, including prednisolone, exert their inhibitory effect on this pathway primarily by inducing the synthesis of a protein called lipocortin (also known as annexin (B1180172) A1). msdvetmanual.com Lipocortin, in turn, inhibits the activity of phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins. wikipedia.orgmsdvetmanual.com

By reducing the levels of prostaglandins, this compound can attenuate the stimulation of emetic pathways. mpa.se This is particularly relevant in the context of chemotherapy-induced nausea and vomiting, where inflammatory mediators contribute to the side effects. Studies have shown that prednisolone can significantly reduce the synthesis of prostaglandin E2 (PGE2), a key pro-inflammatory and emetogenic prostaglandin. waocp.orgnih.govpharmgkb.org

| Compound | Mechanism of Action | Effect on Prostaglandin Synthesis |

| This compound | Induces lipocortin, which inhibits phospholipase A2 | Decreased formation of prostaglandins mpa.semsdvetmanual.com |

| Prednisolone | Reduced synthesis of PGE2 | Inhibition of prostaglandin synthesis waocp.orgnih.govpharmgkb.org |

Pharmacokinetic and Metabolic Research

Absorption Dynamics and Systemic Bioavailability

The route of administration significantly influences the absorption and subsequent bioavailability of prednisolone (B192156). Research has explored its absorption characteristics following oral, ocular, and percutaneous application.

Following oral administration, prednisolone is absorbed rapidly and effectively from the gastrointestinal tract. droracle.ai The systemic availability is nearly complete, with studies reporting a range from 75% to 98%. fip.org Peak serum concentrations are typically reached within one to two hours after a single dose. fip.orgnih.govsnu.ac.kr

| Parameter | Value | Source(s) |

| Systemic Bioavailability | 75% - 98% | fip.org |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | fip.orgnih.govsnu.ac.kr |

| Effect of Food | Prolongs Tmax, no effect on extent of absorption | fip.org |

| Plasma Protein Binding | 70% - 90% | droracle.ainih.gov |

| Elimination Half-life | 2 - 4 hours | droracle.ainih.gov |

This table summarizes the key pharmacokinetic parameters of orally administered prednisolone.

For ophthalmic applications, the formulation of prednisolone pivalate (B1233124) plays a critical role in its permeation across the ocular surface. The goal is to enhance drug solubility and increase the contact time on the cornea to improve therapeutic efficiency. nih.gov

The vehicle used in the ophthalmic preparation significantly affects bioavailability. An in vivo study comparing a 0.5% prednisolone gel formulation to a suspension found that the gel resulted in a higher area under the curve (AUC) in corneal washings, indicating a prolonged retention time on the ocular surface. mpa.se A pharmacokinetic model for topically applied prednisolone identifies several key steps: the rate of drug dissolution, the rate of penetration into the cornea, the rate of transport into the aqueous humor, and the elimination rate from the precorneal area and anterior chamber. nih.gov

Research has also focused on innovative formulations to improve ocular delivery. The use of cyclodextrins to form inclusion complexes can enhance the water solubility of prednisolone. nih.govresearchgate.net Furthermore, incorporating mucoadhesive biopolymers, such as zinc-hyaluronate, has been shown to improve the mucoadhesion of the ophthalmic product, potentially leading to increased bioavailability. nih.govresearchgate.net

The absorption of prednisolone through the skin (percutaneous absorption) is a complex process influenced by multiple factors. nih.govmdedge.com The extent of absorption is determined by the characteristics of the steroid, the vehicle it is formulated in, the integrity of the epidermal barrier, and the use of occlusive dressings. nih.gov

Topical corticosteroids can be absorbed through normal, intact skin, but this absorption is increased when the skin is inflamed or affected by other disease processes. nih.gov The use of occlusive dressings, which cover the treated area, can substantially increase percutaneous absorption and may be used therapeutically for resistant skin conditions. nih.gov

The formulation's vehicle has a significant impact on drug penetration. amazonaws.com Ointment bases, for example, are occlusive and can enhance penetration by increasing the hydration of the stratum corneum. The addition of solvents like propylene (B89431) glycol can increase the solubility of the corticosteroid within the vehicle, further improving its availability and potency on the skin. amazonaws.com The lipophilicity of the steroid is also a key factor, as the stratum corneum can act as a reservoir for more lipophilic substances. researchgate.net

Distribution Profile

Once absorbed into the systemic circulation, prednisolone is distributed throughout the body. Its ability to cross biological barriers like the placenta and enter breast milk has been a subject of specific investigation.

Upon entering the bloodstream, corticosteroids like prednisolone are widely distributed into all body tissues, including the brain. mpa.se In plasma, prednisolone is partially and reversibly bound to proteins, primarily corticosteroid-binding globulin (transcortin) and albumin. nih.govmpa.se Transcortin has a high affinity but low capacity for binding prednisolone, becoming saturated at therapeutic concentrations. nih.gov

Following topical ocular administration, prednisolone is absorbed into various eye structures, including the aqueous humor, cornea, iris, choroid, ciliary body, and retina. mpa.se A study in rabbits using subconjunctival injection of a prednisolone prodrug found that prednisolone concentrated in the corneal epithelium, reaching a peak within 5 minutes, while the peak level in the stroma-endothelium was achieved after 1 hour. nih.gov The same study predicted that while a small percentage of the dose penetrates directly into ocular tissues, the vast majority (around 98%) is absorbed into the systemic circulation. nih.gov

| Ocular Tissue | Peak Concentration Time (after subconjunctival injection) | Source(s) |

| Corneal Epithelium | ~ 5 minutes | nih.gov |

| Stroma-Endothelium | ~ 1 hour | nih.gov |

| Aqueous Humor | Not specified, but absorption occurs | mpa.senih.gov |

| Vitreous Humor | Not specified, but absorption occurs | nih.gov |

This table shows the differential distribution and timing of prednisolone concentration peaks in various ocular compartments following subconjunctival injection in a rabbit model.

Prednisolone is capable of crossing the placenta. mpa.seresearchgate.net However, the fetus is partially protected from high maternal levels of the drug. This protection is mediated by the placental enzyme 11-beta-hydroxysteroid dehydrogenase 2 (11β-HSD2), which actively converts prednisolone into its less active form, prednisone (B1679067). researchgate.net This enzymatic barrier limits fetal exposure, resulting in fetal prednisolone concentrations that are significantly lower than those in the mother. researchgate.net It has been suggested that the activity of this enzyme may be reduced in pregnancies complicated by conditions such as preeclampsia. researchgate.net

Prednisolone is also distributed into breast milk, although in small quantities. mpa.sebreastfeedingnetwork.org.uknih.gov Studies have shown that maternal doses of up to 40 mg per day result in low levels in breast milk, which are considered unlikely to cause systemic effects in a breastfed infant. breastfeedingnetwork.org.uk One study calculated that an average of only 0.025% of the maternal prednisolone dose was recovered in breast milk. researchgate.net The concentration of prednisolone in milk tends to decline more rapidly than in the mother's serum, and the levels are similar to the unbound (free) prednisolone concentrations in the serum. researchgate.net The relative infant dose (RID), a measure of infant exposure, is estimated to be very low, typically less than 1%. researchgate.net

Plasma Protein Binding Characteristics

Prednisolone, the active form of prednisolone pivalate, demonstrates significant and complex binding to plasma proteins. Research indicates that it binds extensively to two primary proteins: albumin and transcortin (corticosteroid-binding globulin). researchgate.netnih.gov The nature of this binding is nonlinear, changing with the concentration of prednisolone in the plasma. researchgate.netpharmacompass.com At lower concentrations, prednisolone shows a high affinity for transcortin. As the concentration of prednisolone increases and saturates the binding sites on transcortin, the binding to albumin, which has a lower affinity but higher capacity, becomes more prominent. researchgate.net

In vitro studies using equilibrium dialysis have been employed to characterize these binding interactions. researchgate.netnih.gov These studies have shown that while prednisone and prednisolone bind similarly and weakly to human albumin, transcortin's affinity for prednisolone is approximately ten times greater than its affinity for prednisone. nih.gov This differential binding influences the pharmacokinetic profile, as only the unbound or "free" fraction of the drug is pharmacologically active and available for distribution and metabolism. researchgate.net Hypoalbuminemia, a condition of low albumin levels, can lead to an increase in the free fraction of prednisolone, which may explain a higher incidence of side effects in such patients. researchgate.net

While some studies have noted statistically significant differences in the percentage of bound prednisolone when other corticosteroids like prednisone and hydrocortisone (B1673445) are present, these differences are generally considered clinically insignificant. researchgate.net The extensive protein binding is a critical factor in the disposition of the drug, affecting its distribution volume and clearance rate. nih.govpharmacompass.com

Table 1: Plasma Protein Binding Characteristics of Prednisolone

| Binding Protein | Affinity | Binding Nature | Clinical Relevance |

| Transcortin (CBG) | High | Nonlinear, saturable | Primary binding protein at low prednisolone concentrations. researchgate.net |

| Albumin | Low | Linear, high-capacity | Becomes the primary binding protein as transcortin becomes saturated. researchgate.net Hypoalbuminemia can increase free drug concentration. researchgate.net |

Metabolic Pathways

The biotransformation of this compound involves its initial hydrolysis to the active moiety, prednisolone. Subsequently, prednisolone undergoes extensive metabolism primarily in the liver, but also in other tissues, into various forms before excretion. pharmacompass.commpa.sefip.org

Hepatic and Extrahepatic Biotransformation

The liver is the principal site for the metabolism of prednisolone. pharmacompass.commpa.se However, extrahepatic tissues such as the kidneys, lungs, and skin also play a role in its biotransformation. mpa.sefip.org This widespread metabolic capability is a characteristic of many corticosteroids. skintherapyletter.com The metabolic processes in these tissues convert prednisolone into various metabolites, which are then prepared for excretion. mpa.se The addition of the pivalate ester group in this compound enhances its lipophilicity, which can influence its absorption and distribution to these metabolic sites. cymitquimica.com

Role of the 11-beta Hydroxysteroid Dehydrogenase System

A crucial aspect of prednisolone metabolism is the reversible interconversion between active prednisolone and its inactive 11-keto metabolite, prednisone. pharmgkb.orgnih.gov This reaction is catalyzed by the 11-beta hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which has two main isoforms. nih.gov

11β-HSD1: This isoform is found predominantly in metabolic tissues like the liver, adipose tissue, and skeletal muscle. nih.gov It primarily functions as a reductase, converting inactive prednisone back into active prednisolone, thereby amplifying glucocorticoid action within these tissues. pharmgkb.orgnih.govgoogle.com

11β-HSD2: This isoform is highly expressed in mineralocorticoid target tissues like the kidneys and colon. nih.govnih.gov It acts as a dehydrogenase, rapidly inactivating prednisolone to prednisone. nih.gov The low prednisolone-to-prednisone ratio observed in the kidney is attributed to the high activity of 11β-HSD2 in this organ. nih.gov

This enzymatic system is a key determinant of the local tissue concentration and activity of the corticosteroid. nih.govnih.gov

Contribution of Cytochrome P450 Enzymes (e.g., CYP3A4)

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is significantly involved in the metabolism of prednisolone. pharmgkb.orgnih.gov CYP3A4 catalyzes the 6β-hydroxylation of both prednisolone and prednisone, forming 6β-hydroxy-prednisolone and 6β-hydroxy-prednisone, respectively. nih.govpharmgkb.orgreactome.org This is a major metabolic pathway. nih.gov Studies have shown that prednisolone can induce the expression of CYP3A4 in liver cells. pharmgkb.orgreactome.org Co-administration of ketoconazole, a known inhibitor of CYP3A4, leads to a significant decrease in the urinary excretion of 6β-hydroxy-prednisolone, confirming the role of this enzyme. pharmgkb.orgreactome.org Other enzymes, such as AKR1C1 (20α-hydroxylase) and CBR1 (20β-hydroxylase), are also involved in prednisolone metabolism, but CYP3A4 plays a primary role in its oxidative metabolism. endocrine-abstracts.org

Formation of Conjugated Metabolites

Following biotransformation reactions like oxidation and reduction, the resulting metabolites of prednisolone are conjugated to increase their water solubility and facilitate their excretion. mpa.senih.gov The primary conjugation pathways involve the formation of glucuronide and sulfate (B86663) esters. fip.orgnih.gov These conjugated metabolites are then eliminated from the body, mainly through the urine. mpa.se Research indicates that a significant portion of prednisolone's metabolites are found in conjugated forms. fip.org In vitro studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for the glucuronidation of prednisone. pharmgkb.org

Identification and Characterization of Active and Inactive Metabolites

The metabolism of prednisolone results in a variety of metabolites with differing levels of activity.

Active Metabolite: Prednisolone itself is the primary active glucocorticoid. pharmgkb.org It is formed from its prodrug, prednisone, through the action of 11β-HSD1. nih.govderangedphysiology.com

Inactive Metabolite: Prednisone is the principal inactive metabolite, formed from prednisolone by the enzyme 11β-HSD2. nih.govnih.gov

Other Metabolites: A number of other metabolites have been identified. The main unconjugated metabolite is 6β-hydroxy-prednisolone, a product of CYP3A4 activity. fip.orgnih.gov Other identified metabolites include 20α- and 20β-dihydro-prednisone, as well as 20α- and 20β-dihydro-prednisolone. pharmgkb.org At least eleven distinct metabolites of prednisolone and prednisone have been identified in total. fip.org Some of these metabolites can be found in both unconjugated and conjugated forms in urine. fip.org The formation of 20β-OH-prednisone, in particular, may serve as a predictor of fewer adverse effects from prednisolone treatment. endocrine-abstracts.org

Table 2: Key Enzymes and Metabolites in Prednisolone Biotransformation

| Enzyme/System | Action | Metabolite(s) Formed | Activity Status |

| Esterases | Hydrolysis of pivalate ester | Prednisolone | Active |

| 11β-HSD1 | Reduction | Prednisolone (from Prednisone) | Active |

| 11β-HSD2 | Oxidation | Prednisone (from Prednisolone) | Inactive |

| CYP3A4 | 6β-hydroxylation | 6β-hydroxy-prednisolone | Major Metabolite |

| AKR1C1 / CBR1 | Reduction | 20α/20β-dihydro-prednisolone, 20α/20β-dihydro-prednisone | Metabolites |

| UGT2B7 | Glucuronidation | Glucuronide conjugates | Inactive, water-soluble |

Preclinical Research and Safety Evaluation Studies Mechanistic Focus

In Vitro Toxicological and Mechanistic Studies

Prednisolone (B192156) has been evaluated for its mutagenic potential using the in vitro mouse lymphoma assay (MLA). mpa.se This assay is designed to detect gene mutations and clastogenic activity. nih.govgentronix.co.uk In the presence and absence of metabolic activation, prednisolone did not demonstrate any mutagenic effects in this assay. mpa.se This suggests that under the conditions of this specific test, prednisolone does not induce gene mutations in mouse lymphoma cells. mpa.se

It is important to note that while prednisolone itself did not show genotoxicity in the mouse lymphoma assay, a study on prednisone (B1679067), a closely related corticosteroid, indicated genotoxic activity in both Drosophila melanogaster and in mouse models using the micronucleus and comet assays. nih.gov However, the findings for prednisolone in the mouse lymphoma assay were negative. mpa.se

Table 1: Genotoxicity Assessment of Prednisolone

| Assay | Test System | Metabolic Activation | Result |

|---|

The cytotoxic effects of prednisolone have been investigated in C6 glial cells, a cell line derived from a rat brain tumor, which shares similarities with astrocyte cells. japsonline.com One study explored the impact of free prednisolone on the viability of C6 glial cells over several days. researchgate.net The results indicated that prednisolone can have an inhibitory effect on cell proliferation. japsonline.comresearchgate.net For instance, on the first day of treatment, a concentration of 15 µg/ml of prednisolone resulted in a 39.5% inhibition of cell viability. researchgate.net

Another study investigating prednisolone encapsulated in Poly Lactic-co-Glycolic acid (PLGA) nanoparticles also assessed its effects on lipopolysaccharide-activated C6 glial cells. japsonline.com This research found that the presence of the drug led to significantly lower cell proliferation over a 48-hour incubation period. japsonline.com These studies collectively suggest that prednisolone exhibits cytotoxic or anti-proliferative effects on C6 glial cells in vitro. japsonline.comresearchgate.net

Table 2: Cytotoxicity of Prednisolone on C6 Glial Cells

| Treatment | Concentration | Time Point | Effect |

|---|---|---|---|

| Free Prednisolone | 15 µg/ml | Day 1 | 39.5% inhibition of cell viability researchgate.net |

Prednisolone, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors. drugbank.com The binding affinity of various steroids to these receptors has been a subject of study to understand their potency. Research comparing the relative binding affinity of different corticosteroids has been conducted. For example, in one study using cytosol from rat hepatocytes, the relative binding affinity of budesonide (B1683875) for the glucocorticoid receptor was found to be 17 times greater than that of prednisolone. fda.gov

The affinity of steroids for the glucocorticoid receptor is influenced by their chemical structure. nih.gov Generally, corticosteroids bind to the glucocorticoid receptor, which then mediates changes in gene expression, leading to their anti-inflammatory and immunosuppressive effects. drugbank.com The introduction of different substituents on the steroid molecule can alter both lipophilicity and binding affinity. nih.gov

Table 3: Relative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Affinity Compared to Prednisolone |

|---|

In Vivo Animal Models

The systemic toxicity of prednisolone has been evaluated in various animal models. Acute toxicity studies in mice and rats have shown that prednisolone has low acute toxicity. mpa.se

Repeated dose toxicity studies using dermal and oral administration in different species have revealed several effects. mpa.se These include reduced body weight gain, decreased food consumption, lower leukocyte counts, and reduced weights of the thymus, spleen, and adrenal glands. mpa.se A 13-week subcutaneous toxicity study of prednisolone farnesylate in rats noted atrophy of the adrenal glands, lymphatic organs, and skin in a dose-dependent manner. nih.gov In this study, a non-toxic dose was established at 0.03 mg/kg/day, while overt toxic effects were observed at 0.3 mg/kg/day. nih.gov Another study in rats showed no evidence of systemic toxicity at a single subcutaneous dose up to 9.6 mg/kg. europa.eu

Table 4: Summary of Repeated Dose Systemic Toxicity Findings for Prednisolone in Animal Models

| Species | Route of Administration | Observed Effects |

|---|---|---|

| Various | Dermal, Oral | Reduced body weight gain, reduced food consumption, reduced leukocyte counts, decreased thymus, spleen, and adrenal weights. mpa.se |

The ocular toxicity of prednisolone has been assessed in animal models, particularly in rabbits. In a 6-month study where a 0.25% prednisolone formulation was administered to rabbit eyes, several ocular and systemic effects were noted. mpa.se

A significant finding was an increase in intraocular pressure (IOP) during the first three weeks of treatment; however, this effect was transient, and the IOP in most eyes returned to normal levels after four to five weeks of continued treatment. mpa.se Lenticular changes, or changes to the lens, were observed in two out of ten animals treated with prednisolone. mpa.se

Furthermore, the study revealed an increased susceptibility to infection in the steroid-treated animals, with signs of infection noted at the end of the 6-month period, which were not present in the control group. mpa.se The treated animals also exhibited chronic pyelonephritis. mpa.se A separate 28-day local tolerance study in rabbit eyes found that a 0.5% prednisolone concentration was generally well-tolerated, though six daily applications induced conjunctival discharge. mpa.se

Table 5: Ocular Toxicity Findings for Prednisolone in a 6-Month Rabbit Study

| Parameter | Observation |

|---|---|

| Intraocular Pressure (IOP) | Transient increase in the first 3 weeks, returning to normal with continued treatment. mpa.se |

| Lenticular Changes | Observed in 2 out of 10 treated animals. mpa.se |

Systemic Organ Weight and Histopathological Analysis (e.g., Thymic, Spleen, Adrenal, Liver, Kidney, Heart)

Preclinical repeated-dose toxicity studies on prednisolone and its esters have revealed effects on various systemic organs, consistent with the known pharmacological action of glucocorticoids. These studies typically show changes in organ weight and corresponding histopathological findings, particularly in lymphoid tissues and the adrenal glands.

In repeated-dose toxicity studies across different species, administration of high dermal and oral doses of prednisolone led to decreased weights of the thymus, spleen, and adrenal glands. mpa.se These findings are classic indicators of systemic glucocorticoid activity, reflecting the immunosuppressive and adrenal-suppressive effects of the compound. nih.gov For instance, a key effect observed is the atrophy of the thymus. fda.gov Similarly, studies in rats noted reduced leukocyte counts and decreased bone marrow cells alongside the reduction in thymus and spleen weight. nih.gov

The adrenal glands are a primary target of glucocorticoid therapy due to the negative feedback loop on the hypothalamic-pituitary-adrenal (HPA) axis. In an 18-month study in mice, the related compound prednisone was found to cause atrophy and degeneration of the adrenal cortex. nih.gov In a study investigating the effects of cadmium-induced toxicity in mice, prednisolone administration led to a dramatic decrease in both adrenal weight and the thickness of the adrenal cortex. hres.ca

Effects on other organs have also been noted. In rabbits, high doses of prednisolone farnesylate, a related ester, were associated with observations of hydrothorax, mucosal hemorrhage of the stomach, and fading of the liver. nih.gov A 6-month ocular study with prednisolone in rabbits resulted in reduced total body weight and decreased weight of the liver, adrenals, and thyroid, while the spleen and kidneys showed an increase in weight, with chronic pyelonephritis observed in a number of the animals. mpa.se

The following table summarizes key findings from preclinical studies on organ weight and histopathology for prednisolone and related compounds.

| Animal Model | Compound | Key Findings | Reference(s) |

| Rats | Prednisolone / Prednisolone Farnesylate | Decreased thymic, spleen, and adrenal weights; Reduced leukocyte counts; Atrophy of the thymus. | mpa.senih.govfda.gov |

| Mice | Prednisone / Prednisolone | Atrophy and degeneration of the adrenal cortex; Decreased adrenal weight and cortex thickness. | nih.govhres.ca |

| Rabbits | Prednisolone / Prednisolone Farnesylate | Reduced liver, adrenal, and thyroid weight; Increased spleen and kidney weight; Hydrothorax; Gastric mucosal hemorrhage. | mpa.senih.gov |

Reproductive and Developmental Toxicity Studies (e.g., Teratogenic Effects, Placental Insufficiency)

The effects of prednisolone and its derivatives on reproduction and fetal development have been investigated in several animal species. As with other corticosteroids, these studies indicate potential risks, including effects on fetal growth and placental function, particularly at higher doses.

A teratogenicity study in rabbits using subcutaneously administered prednisolone farnesylate showed no teratogenic effects in terms of external, visceral, or skeletal abnormalities. nih.gov However, at the highest dose tested (0.25 mg/kg/day), there was a slight increase in embryofetal mortality, a reduction in live fetal body weight, and decreased placental weight. nih.gov This dose also caused maternal toxicity, including abortions in some animals. nih.gov

In rats, a fertility study with prednisolone farnesylate administered prior to and during early pregnancy found no adverse effects on fertility, reproductive ability, or estrous cycles, and no teratogenic effects were noted in the fetuses at doses up to 1 mg/kg/day. fda.gov However, a separate developmental toxicity study in rats with prednisolone resulted in an increased rate of embryonal resorption and a decrease in fetal body weights. nih.gov

Studies with prednisolone administered during early pregnancy in mice revealed complex effects on implantation and development. While prednisolone increased the embryo implantation rate and the number of viable pups per litter, it also led to reduced fetal and placental weights in late gestation. researchgate.net Furthermore, the treatment extended the duration of pregnancy by approximately half a day and resulted in about a 5% reduction in birth weight. researchgate.net These effects are thought to be linked to prednisolone's suppression of the maternal adaptive immune response during early pregnancy. researchgate.net Long-term consequences were also observed, with altered body weight in the adult male offspring. researchgate.net

It is a known effect of glucocorticoids that they can induce cleft palate in the offspring of pregnant mice, rats, and hamsters. nih.gov

| Animal Model | Compound | Study Type | Key Findings | Reference(s) |

| Rabbits | Prednisolone Farnesylate | Teratogenicity | No teratogenic abnormalities; Increased embryofetal mortality and reduced fetal/placental weight at high dose. | nih.gov |

| Rats | Prednisolone / Prednisolone Farnesylate | Fertility & Developmental | No effect on fertility or teratogenicity; Increased embryonal resorption and decreased fetal body weight. | nih.govfda.gov |

| Mice | Prednisolone | Developmental | Increased implantation rate; Reduced fetal and placental weight; Extended gestation; Reduced birth weight; Altered adult body weight in offspring. | researchgate.net |

Carcinogenicity Studies

The carcinogenic potential of prednisolone has been evaluated in preclinical animal models. Based on the available data, there is no substantial evidence to suggest that prednisolone is carcinogenic.

A carcinogenicity study conducted in rats showed that prednisolone did not increase the incidence of any tumor type. mpa.se This finding is supported by regulatory assessments from the Food Safety Commission of Japan (FSCJ), which concluded there is no significant evidence for the carcinogenicity of prednisolone. nih.govfda.gov Similarly, a review of published literature by the U.S. Food and Drug Administration (FDA) in the context of a prednisone product noted that in a 2-year study, male Sprague-Dawley rats administered prednisolone in drinking water did not show increased incidences of tumors. inchem.org

Due to the lack of a carcinogenic signal in animal studies and a long history of clinical use, regulatory bodies have not expressed significant concern about the carcinogenic potential of prednisolone. europa.eu

Immunological Response Modulation in Animal Models

Prednisolone exerts significant modulatory effects on the immune system, a primary reason for its therapeutic use. Preclinical studies in animal models have elucidated some of the mechanisms behind its immunosuppressive and anti-inflammatory actions, particularly its influence on T-cell populations.

A key mechanism of glucocorticoids is the suppression of delayed-type hypersensitivity reactions through direct action on T-lymphocytes. Studies have shown that prednisolone can alter the balance and function of different T-cell subsets. In a study using splenic lymphocytes from rats, treatment with prednisone-containing serum was found to rebuild immunologic homeostasis by altering the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. researchgate.net The treatment led to lower mRNA expression of RORC and IL-17 (associated with Th17 cells) and higher mRNA expression of Foxp3 and concentrations of IL-10 (associated with Treg cells). researchgate.net

Conversely, other studies have shown an inhibitory effect on Treg generation. In a mouse model of early pregnancy, prednisolone administration disrupted the normal expansion of CD4+ T cells, inhibiting the generation of both Treg cells and effector T cells. researchgate.net This suppression of the adaptive immune response was linked to developmental outcomes in the offspring. researchgate.net

Anti-tumor Efficacy and Mechanistic Studies in Preclinical Oncological Models

Glucocorticoids, including prednisolone, have a complex role in oncology, with both direct anti-tumor effects in certain cancers and use as supportive care agents. Preclinical models have been instrumental in exploring their efficacy and mechanisms of action.

Glucocorticoids are known to have a lympholytic effect, causing lysis of lymphoid tissue, which forms the basis of their use in lymphoproliferative disorders. nih.gov In preclinical studies, this translates to a reduction in tumor burden in models of leukemia and lymphoma. nih.gov

The efficacy of prednisolone against solid tumors has also been investigated. While free prednisolone phosphate (B84403) did not significantly affect tumor growth in B16.F10 melanoma and C26 colon carcinoma mouse models, a liposome-encapsulated formulation of prednisolone phosphate demonstrated a potent, dose-dependent anti-tumor effect. fda.gov The liposomal delivery system resulted in high and prolonged intratumoral drug concentrations, leading to approximately 90% tumor growth inhibition in both models. fda.gov

The interaction of corticosteroids with modern immunotherapies is an area of active research. A preclinical study in murine hepatocellular carcinoma (HCC) models investigated whether corticosteroid premedication would compromise the efficacy of immune checkpoint blockade (ICB). The results showed that corticosteroid premedication did not significantly reduce the anti-tumor efficacy of the immunotherapy, nor did it impair T-cell priming or the tumor-killing activities of tumor-infiltrating CD8+ T cells induced by the treatment. fda.gov This suggests that prophylactic use of corticosteroids to manage immunotherapy side effects may be feasible without compromising anti-tumor activity. fda.gov

| Model Type | Cancer Model | Key Findings | Reference(s) |

| Mouse | B16.F10 Melanoma, C26 Colon Carcinoma | Liposomal prednisolone phosphate significantly inhibited tumor growth; free prednisolone did not. | fda.gov |

| Mouse | Hepatocellular Carcinoma (HCC) | Corticosteroid premedication did not compromise the anti-tumor efficacy of immune checkpoint blockade (ICB). | fda.gov |

| General | Lymphoid Tumors | Glucocorticoids exert a lympholytic effect, causing regression of lymphoid tumors. | nih.gov |

Impact on Skin Collagen Synthesis and Dermal Atrophy Mechanisms

A well-documented side effect associated with the long-term topical use of potent corticosteroids is dermal atrophy, or thinning of the skin. Preclinical and clinical research has established that this is primarily due to the inhibitory effects of glucocorticoids on collagen synthesis. mpa.se

Collagen is the most abundant protein in the skin, providing its structural integrity. Glucocorticoids like prednisolone interfere with its production through several molecular mechanisms. They directly inhibit the expression of procollagen (B1174764) genes (the precursors to collagen) and can also promote the degradation of existing collagen mRNA. This leads to a reduction in the synthesis of type I and type III collagen, which are crucial components of the dermis. inchem.org Studies in healthy volunteers have confirmed that continuous application of topical steroids leads to a significant decrease in the markers for collagen synthesis. inchem.org

The antimitotic effect of glucocorticoids on dermal fibroblasts also contributes to atrophy by reducing the number of collagen-producing cells. Furthermore, the protein FKBP51 (FK506 binding protein 5) has been identified as a key driver of steroid-induced skin atrophy, acting as a co-chaperone of the glucocorticoid receptor (GR). Chronic treatment with corticosteroids leads to an elevation of atrophy markers like FKBP51.

The intensity of these atrophic effects is related to the potency of the corticosteroid. Research has also focused on developing novel prednisolone derivatives that retain anti-inflammatory properties but have a reduced impact on collagen synthesis, potentially offering a safer profile for long-term topical use. nih.gov

Advanced Drug Delivery Systems and Formulation Science

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems represent a significant leap forward in formulating prednisolone (B192156). By encapsulating the drug within sub-micron-sized carriers, it is possible to alter its pharmacokinetic profile, enhance its delivery to target tissues, and protect it from premature degradation. nih.govnih.gov Materials such as lipids and biodegradable polymers are commonly employed to create these sophisticated delivery vehicles. mdpi.compharmascigroup.us

Liposomes, which are microscopic vesicles composed of one or more lipid bilayers, serve as versatile carriers for both hydrophilic and hydrophobic drugs. protocols.io For prednisolone, encapsulation within liposomes has been investigated as a strategy to improve its therapeutic ratio by targeting the drug to sites of inflammation or malignancy. mdpi.comnih.gov

Research has demonstrated that encapsulating a water-soluble derivative, prednisolone phosphate (B84403) (PLP), into different liposomal formulations can significantly enhance its anti-inflammatory potency compared to the free drug. mdpi.com The choice of lipid composition is critical and can be tailored for specific applications. For instance, long-circulating PEGylated (polyethylene glycol-coated) liposomes are designed to evade the immune system and remain in circulation for longer periods, allowing them to accumulate at sites with compromised vasculature, such as tumors and areas of inflammation. mdpi.comnih.gov Another novel approach involves liposomes called AmbiMACs, which are specifically designed to target macrophages, key cells in the inflammatory process. mdpi.com

The encapsulation process itself is a key determinant of the final product's characteristics. A common technique is the thin-film hydration method, where lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. protocols.io This film is subsequently hydrated with an aqueous solution containing the drug, leading to the spontaneous formation of multilamellar vesicles. protocols.io To ensure stable encapsulation, a water-soluble phosphate derivative of prednisolone is often used, as unmodified prednisolone can be lost rapidly from the liposomes after administration. nih.gov

| Formulation | Key Findings | Reference |

| PEGylated Liposomes with PLP | Remained in circulation for long periods; accumulated near wound sites; increased anti-inflammatory potency. | mdpi.com |

| AmbiMACs with PLP | Selectively targeted macrophages; showed slightly higher potency than PEGylated liposomes. | mdpi.com |

| Long-circulating Liposomes with PLP | Increased drug levels in tumor tissue compared to free drug; resulted in significant tumor growth inhibition. | nih.gov |

Poly (lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable, and biocompatible copolymer extensively studied for controlled drug delivery. mdpi.com Its ability to form stable nanoparticles makes it an excellent candidate for encapsulating prednisolone to achieve sustained release and enhanced therapeutic effects. mdpi.comjapsonline.com The degradation rate of PLGA can be tuned by altering the ratio of its constituent monomers, lactic acid and glycolic acid, allowing for precise control over the drug release profile. mdpi.com

The encapsulation of prednisolone into PLGA nanoparticles is typically achieved through emulsion-based methods, such as the double emulsion or emulsion-solvent evaporation technique. japsonline.comnih.gov In this process, an organic phase containing dissolved prednisolone and PLGA is emulsified in an aqueous phase, often with a stabilizer like polyvinyl alcohol (PVA). japsonline.com The subsequent removal of the organic solvent leads to the formation of solid nanoparticles with the drug entrapped within the polymer matrix. japsonline.com

Studies have shown that this encapsulation strategy can significantly enhance the anti-inflammatory activity of prednisolone. japsonline.com For example, prednisolone-loaded PLGA nanoparticles were able to substantially attenuate pro-inflammatory cytokines in cell cultures for a longer duration than the free drug. japsonline.com This suggests that the nanoformulation provides a more effective and sustained anti-inflammatory action. japsonline.com The characteristics of these nanoparticles, including their size and drug loading, can be precisely controlled by adjusting formulation parameters. japsonline.comnih.gov

| Parameter | Research Finding | Reference |

| Production Method | Double emulsion process; Emulsion-solvent evaporation with probe sonication. | japsonline.comnih.gov |

| Polymer Types Used | PLGA (50:50), PLGA (65:35), PLGA (75:25). | japsonline.comnih.govtudelft.nl |

| Average Particle Size | Narrow size distribution, reported as 265 ± 104 nm. Prednisolone particles were noted to be ~100 nm smaller than those loaded with aspirin. | nih.gov |

| Surface Morphology | Analysis by scanning electron microscopy revealed a spherical shape. | japsonline.comnih.gov |

| In-Vitro Effect | Attenuated pro-inflammatory cytokines (TNF-α) more substantially and for longer periods (up to 72 hours) compared to the free drug. | japsonline.com |

A primary advantage of nanoparticle-based systems is their ability to enhance drug penetration across biological barriers and facilitate targeted delivery to specific tissues. nih.govresearchgate.net The mechanisms driving these benefits are multifaceted.

Targeted Delivery:

Passive Targeting: Nanoparticles, particularly long-circulating liposomes, can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.gov The leaky vasculature and poor lymphatic drainage characteristic of tumors allow these nanoparticles to extravasate and become trapped, thereby increasing the local drug concentration. pharmascigroup.usnih.gov A similar mechanism allows for accumulation at sites of inflammation. mdpi.com

Active Targeting: Delivery can be made more specific by functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on target cells. pharmascigroup.us For example, AmbiMAC liposomes were developed to selectively target macrophages, which play a central role in inflammation, leading to a potent, localized anti-inflammatory effect. mdpi.com

Enhanced Penetration: The small size and large surface-to-volume ratio of nanoparticles enable them to overcome barriers such as the skin and ocular surfaces more effectively than larger particles or free drug molecules. nih.gov For topical applications, nanoparticles can improve drug penetration into the epidermis and dermis via intracellular, intercellular, and trans-appendageal (through hair follicles and glands) routes. nih.gov This enhanced access to deeper skin layers can improve the efficacy of treatments for dermatological conditions. researchgate.net

Encapsulating prednisolone within a polymeric matrix is a well-established strategy for achieving controlled and sustained drug release. japsonline.com This approach helps maintain the drug concentration within a therapeutic window for an extended duration, which can reduce dosing frequency and minimize side effects associated with high peak plasma levels. japsonline.comnih.gov

The release of the drug from biodegradable carriers like PLGA occurs through a combination of diffusion through the polymer matrix and erosion of the polymer itself. mdpi.com Research has demonstrated that prednisolone encapsulated in PLGA nanoparticles exhibits a prolonged anti-inflammatory effect, indicating a sustained release of the active agent. japsonline.com

More advanced systems, such as biodegradable subconjunctival implants, have been developed for long-term, localized drug delivery. In one study, a microrod implant made from a poly(l-lactide-co-ε-caprolactone) (PLC) copolymer was designed to provide sustained release of prednisolone acetate (B1210297) for up to 12 weeks for ophthalmic applications. nih.gov Toxicokinetic analysis in a non-human primate model confirmed the implant's ability to maintain low but consistent plasma concentrations of the drug over the study period, demonstrating a safe and effective sustained-release profile. nih.gov The release can also be controlled in oral formulations through the use of hydrophilic polymers like hydroxypropylmethylcellulose (B13716658) (HPMC), which forms a gel layer that modulates drug diffusion. researchgate.net

| Delivery System | Polymer/Material | Release Duration & Profile | Reference |

| PLGA Nanoparticles | Poly (lactic-co-glycolic acid) | Provided sustained anti-inflammatory effects for over 72 hours in vitro. | japsonline.com |

| Subconjunctival Implant | Poly(l-lactide-co-ε-caprolactone) (PLC) | Designed for sustained release over 12 weeks with low systemic exposure. | nih.gov |

| Compression-Coated Tablets | Hydroxypropylmethylcellulose (HPMC) K100M | Provided time-controlled release for oral delivery. | researchgate.net |

| Pullulan-based Microparticles | Pullulan | Showed elongated release time (60 minutes) compared to control (2 minutes). | researchgate.net |

Colon-Targeted Drug Delivery Approaches

Targeting drug release to the colon is a highly desirable strategy for treating local diseases like inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. nih.govjocpr.comnih.gov Delivering prednisolone directly to the site of inflammation in the colon can maximize its therapeutic efficacy while minimizing systemic side effects that are common with oral corticosteroid use. researchgate.netresearchgate.net This approach relies on exploiting the unique physiological environment of the colon, such as its higher pH and the presence of a vast microflora with specific enzymatic activities. nih.govnih.gov

One of the most sophisticated strategies for colon-specific delivery is the prodrug approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. nih.gov For colonic targeting, a prodrug is designed to be stable and poorly absorbed in the stomach and small intestine, ensuring it transits intact to the colon. nih.gov Once there, it is selectively cleaved by enzymes produced by the resident microbiota, liberating the active drug. nih.gov

A prime example of this strategy is the synthesis of prednisolone 21-sulfate sodium. nih.gov In this design, a hydrophilic sulfate (B86663) group is attached to the prednisolone molecule. This modification significantly increases the compound's water solubility and drastically reduces its partition coefficient, thereby limiting its absorption in the upper gastrointestinal tract. nih.gov

In-vitro studies using the cecal contents of rats, which simulate the microbial environment of the colon, have validated this approach. The prednisolone 21-sulfate prodrug remained stable when incubated in acidic and neutral buffers (simulating the stomach and small intestine) but was effectively hydrolyzed to release active prednisolone in the presence of cecal contents. nih.gov This conversion is attributed to the action of sulfatase enzymes produced by colonic bacteria. nih.gov This research suggests that a sulfate ester can serve as a potent and promising promoiety for targeting drugs specifically to the colon. nih.gov

| Condition | Prodrug Stability (% Remaining) | Active Drug Formation (% of Dose) | Reference |

| Incubation in pH 1.2 & 6.8 Buffer | Stable | Not applicable | nih.gov |

| Incubation with Stomach/Small Intestine Contents | Stable | Not applicable | nih.gov |

| Incubation with Cecal Contents (10 hours) | 9.6% | 54% (peak) | nih.gov |

Polymeric Systems for Site-Specific Drug Delivery

Polymeric systems are extensively investigated for the site-specific delivery of corticosteroids like prednisolone, aiming to concentrate the therapeutic agent at the site of inflammation. These systems can be engineered to control the release of the drug in response to physiological triggers or over a predetermined period.

One approach involves an injectable, self-curing formulation composed of poly(methyl methacrylate) particles and hydroxyethyl (B10761427) methacrylate (B99206) as a monomer. nih.gov This system, designed for localized delivery such as in ear diseases, polymerizes in situ, with studies showing a setting time of 15 minutes and a maximum temperature of 53°C. nih.gov The cured system demonstrates a hydration degree of 20% at equilibrium and exhibits sustained drug release without an initial burst. nih.gov Its biocompatibility has been suggested by the absence of cytotoxicity in MTT assays. nih.gov

Another strategy utilizes natural polymers like alginate. Zinc-alginate beads have been manufactured as a gastroresistant carrier for prednisolone. plos.org The properties of these microspheres are highly dependent on formulation variables. Research has shown that a feed solution with a higher alginate concentration (2.5% w/v) and a drug-to-polymer ratio of 1:5 (w/w) results in the highest encapsulation efficiency of 78.5%. plos.org While often used for controlled release, polymer-based systems can have limitations such as restricted drug-loading capacity and suboptimal release kinetics. nih.gov As a result, research has also explored polymer-free implants, such as those made from corticosteroid dimers, which can be fabricated to undergo surface erosion for highly controlled, reproducible drug release. nih.gov

| Polymeric System | Components | Key Research Findings |

| Self-Curing Injectable System | Poly(methyl methacrylate), Hydroxyethyl methacrylate | Sustained release with no initial burst; biocompatible. nih.gov |

| Gastroresistant Beads | Sodium Alginate, Zinc (crosslinker) | Encapsulation efficiency of 78.5% achieved with 2.5% alginate and 1:5 drug/polymer ratio. plos.org |

| Quick Dissolving Films | Hydroxypropyl β-cyclodextrin (HP β-CD), HPMC, PVP K-30 | Complexation with polymers maintained the amorphous state of prednisolone, enabling rapid drug release. herts.ac.uk |

| Standard Polymer Carriers | Polycaprolactone, Poly(lactic-co-glycolic acid) (PLGA) | Long considered the gold standard for controlled drug delivery applications for corticosteroids. nih.gov |

pH-Dependent and Time-Controlled Release Mechanisms

Combining pH-dependent and time-controlled mechanisms is a sophisticated approach for targeting drug release to specific regions of the gastrointestinal (GIT) tract, particularly the colon. This is highly relevant for treating inflammatory conditions like ulcerative colitis. researchgate.netnih.gov The strategy relies on the natural pH gradient of the GIT, which increases from acidic in the stomach (pH 1-2) to approximately 7.5 in the terminal ileum before decreasing slightly in the colon. farmaciajournal.com

Microspheres have been developed for the colonic delivery of prednisolone by combining a time-dependent polymer, ethyl cellulose (B213188) (EC), with a pH-sensitive polymer, Eudragit® S-100 (ES100). researchgate.netjournaljpri.com Eudragit® polymers are designed to dissolve at specific pH values; for instance, Eudragit® S100 and Eudragit® FS 30D dissolve at pH levels of 7.0 or higher, which are characteristic of the lower intestine and colon, thereby protecting the drug from release in the stomach and upper small intestine. nih.govfarmaciajournal.com

In these combined systems, an outer enteric coating (the pH-dependent component) prevents drug release until the dosage form reaches the higher pH of the small intestine. farmaciajournal.com An inner layer or matrix, often containing a polymer like hydroxypropylmethylcellulose (HPMC), then swells over time, further delaying and controlling the release of the active drug. farmaciajournal.com Studies on such systems for prednisolone have demonstrated their ability to delay the onset of drug release for over 5 hours, ensuring that the majority of the drug is released in the targeted colonic region. researchgate.netfarmaciajournal.comjournaljpri.com

Key Findings from Combined Release Systems:

Formulation: Microspheres prepared by a solvent evaporation method using varying ratios of ethyl cellulose and Eudragit® S-100. journaljpri.com

Performance: In-vivo studies showed that the peak plasma concentration (Cmax) of prednisolone from these microspheres was significantly delayed compared to free drug (9.17 hours vs. 2.67 hours). journaljpri.com

Efficacy: This targeted delivery enhances the local anti-inflammatory effect in colitis models, as demonstrated by histopathological studies showing less tissue necrosis compared to conventional tablets. journaljpri.com

Specialized Topical and Inhalation Formulations

Cyclodextrin-Based Solubilization and Carrier Properties

Prednisolone, like many corticosteroids, is characterized by low aqueous solubility, which can hinder its bioavailability and formulation into aqueous dosage forms such as eye drops. mdpi.comnih.gov Cyclodextrins (CDs), which are cyclic oligosaccharides, can form inclusion complexes with such hydrophobic drug molecules, effectively increasing their solubility and stability. mdpi.comresearchgate.net The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the drug, while the hydrophilic exterior improves its interaction with water. nih.gov

Various CD derivatives, including hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to be effective solubilizers for prednisolone. nih.govresearchgate.net The formation of an inclusion complex can transform the crystalline drug into an amorphous state, which further enhances its dissolution rate. nih.gov

Recent research has focused on creating polymer-free, electrospun nanofibrous webs composed entirely of HPβCD/prednisolone inclusion complexes. nih.gov These webs demonstrate a high drug loading capacity (around 10% w/w) and feature the drug in an amorphous state. nih.gov Compared to control nanofibers made with pullulan, the HPβCD/prednisolone webs show a faster and more enhanced drug release profile and superior disintegration in artificial saliva, suggesting potential for orally fast-disintegrating dosage forms. nih.gov For ophthalmic formulations, the inclusion of HPβCD not only solubilizes prednisolone but can also work synergistically with mucoadhesive biopolymers to enhance drug residence time on the corneal surface. researchgate.net

| Cyclodextrin Derivative | Formulation Type | Key Finding |

| Hydroxypropyl-β-CD (HPβCD) | Nanofibrous Webs | Resulted in amorphous prednisolone with enhanced release and fast disintegration. nih.gov |

| HPβCD / HPGCD | Ophthalmic Solution | Increased aqueous solubility of prednisolone for eye drop formulation. researchgate.net |

| β-Cyclodextrin (β-CD) | Aqueous Solution | The addition of 1% (w/v) sodium acetate to an aqueous β-CD medium increased hydrocortisone (B1673445) solubility by approximately 220%. mdpi.comresearchgate.net |

Impact of Excipients on Formulation Performance and Drug Penetration

Excipients are critical components of any formulation, influencing its stability, manufacturing feasibility, and biopharmaceutical performance. For immediate-release solid oral dosage forms of prednisolone, a wide range of common excipients are used, and they are generally considered to not have a significant impact on the rate and extent of drug absorption. fip.orgmdpi.com Given prednisolone's high permeability and solubility, it is considered a BCS Class 1 drug, meaning its absorption is unlikely to be limited by dissolution or the presence of common excipients. mdpi.com

In specialized formulations, however, the choice of excipients is more critical. In topical preparations, excipients define the vehicle's properties (e.g., a gel, cream, or spray) and directly influence drug penetration into the skin. google.comresearchgate.net For example, in gel formulations, gelling agents like carbopol or poloxamer determine the rheological properties, viscosity, and spreadability, which in turn affect drug release and patient acceptability. researchgate.net

For ophthalmic formulations of prednisolone, viscosity-increasing compounds and mucoadhesive polymers are key excipients. researchgate.net These agents increase the formulation's contact time with the corneal surface, which can enhance drug penetration and therapeutic effect without increasing viscosity to a level that causes discomfort. researchgate.net In sprayable topical formulations, the composition is designed to be non-irritating, well-tolerated, and provide sustained release for better skin permeation. google.com

Modified Release Technologies

Modified-release technologies are designed to alter the rate and timing of drug release compared to conventional immediate-release dosage forms. adragos-pharma.com This can lead to more consistent serum drug concentrations, reduced dosing frequency, and improved patient compliance. adragos-pharma.comorbit.com

Dual Retard Techniques for Highly Soluble Active Ingredients

Controlling the release of highly soluble active ingredients presents a significant challenge, as they tend to dissolve and be absorbed rapidly, potentially leading to a "burst effect." orbit.com The dual retard technique is an advanced method designed to overcome this issue. google.com This technology combines two different retardation strategies: a matrix formulation and a reservoir (or coating) formulation. google.comjustia.com

The process involves two main steps:

Formation of Micro-matrix Particles: The highly soluble active ingredient is first blended with one or more hydrophobic, release-controlling agents (e.g., waxes or certain polymers) to form micro-matrix particles. This step embeds the drug within a matrix that slows down the ingress of water and subsequent drug dissolution. google.com

Coating of Micro-matrix Particles: These drug-containing micro-matrix particles are then further coated with one or more hydrophobic, release-controlling agents. This outer coating acts as a secondary barrier, creating a reservoir system that further modulates the release of the drug from the inner matrix. google.com

This dual approach provides a more robust and predictable control over the drug release profile. It effectively reduces the total quantity of release-controlling agents needed compared to a simple large matrix tablet, which can otherwise result in a bulky dosage form that is difficult to swallow. google.comjustia.com This technology allows for the development of once- or twice-daily formulations for drugs that would typically require more frequent administration. google.com

Micro Matrix Particle and Coating Strategies

The development of advanced drug delivery systems for corticosteroids such as prednisolone pivalate (B1233124) is centered on optimizing therapeutic outcomes by controlling the rate and location of drug release. Micro matrix particles and specialized coating techniques are fundamental strategies employed to achieve this, enabling sustained action, targeted delivery, and protection of the active pharmaceutical ingredient. Research primarily focused on the parent compound, prednisolone, provides a robust framework for the formulation of its ester, prednisolone pivalate, into sophisticated microparticulate systems.

Micro Matrix Particles

Micro matrix particles are systems where the drug is homogeneously dissolved or dispersed within a polymer matrix. The release of the drug is governed by diffusion through the polymer, erosion of the matrix, or a combination of both. The choice of polymer is critical as it dictates the particle's physical characteristics and drug release profile. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are frequently used due to their biocompatibility and tunable degradation rates. nih.gov

Various methods are employed to create these microparticles. The oil-in-water (o/w) emulsion-solvent evaporation technique is a common approach where the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. nih.gov Evaporation of the solvent leads to the formation of solid microparticles. nih.gov Other techniques like electrospraying have been used to produce polymer microparticles with a narrow size distribution for intestinal drug delivery. nih.gov